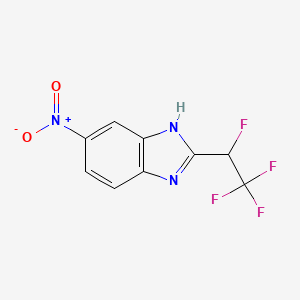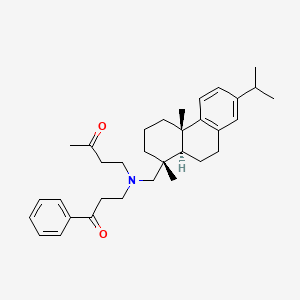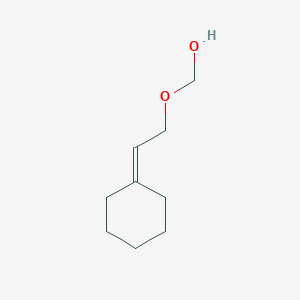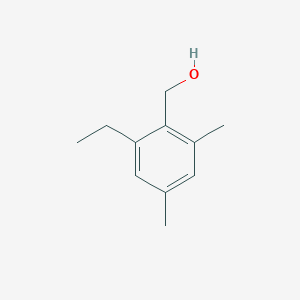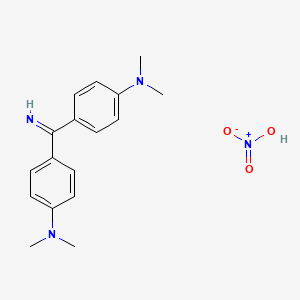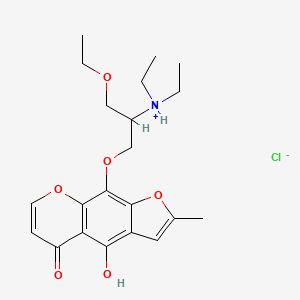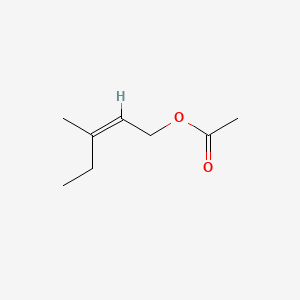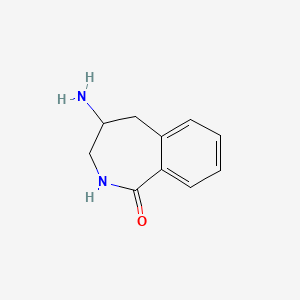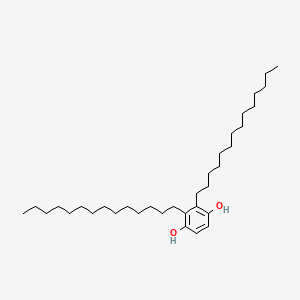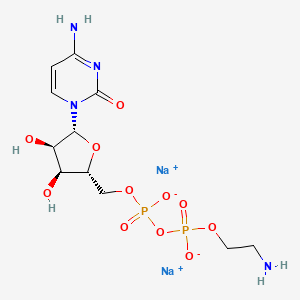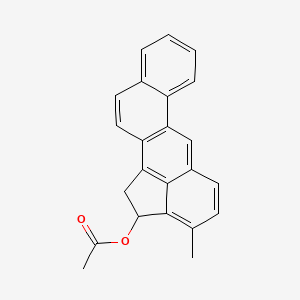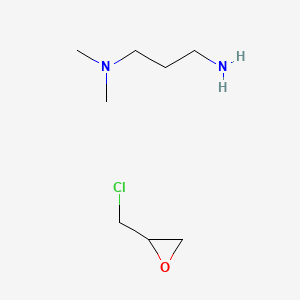
2-(chloromethyl)oxirane;N',N'-dimethylpropane-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(chloromethyl)oxirane;N’,N’-dimethylpropane-1,3-diamine is a chemical compound with the molecular formula C8H19ClN2O and a molecular weight of 194.7 g/mol . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)oxirane;N’,N’-dimethylpropane-1,3-diamine typically involves the reaction of 2-(chloromethyl)oxirane with N’,N’-dimethylpropane-1,3-diamine under controlled conditions . The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and isolation of the final product to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
2-(chloromethyl)oxirane;N’,N’-dimethylpropane-1,3-diamine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloromethyl group.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted derivatives of the compound .
Wissenschaftliche Forschungsanwendungen
2-(chloromethyl)oxirane;N’,N’-dimethylpropane-1,3-diamine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Employed in the study of biochemical pathways and molecular interactions.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(chloromethyl)oxirane;N’,N’-dimethylpropane-1,3-diamine involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 2-(chloromethyl)oxirane;N’,N’-dimethylpropane-1,3-diamine include:
Epichlorohydrin: A related compound with similar reactivity and applications.
Dimethylaminopropylamine-epichlorohydrin copolymer: Another compound with comparable properties and uses.
Uniqueness
2-(chloromethyl)oxirane;N’,N’-dimethylpropane-1,3-diamine is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility in various applications .
Eigenschaften
CAS-Nummer |
93384-95-3 |
|---|---|
Molekularformel |
C8H19ClN2O |
Molekulargewicht |
194.70 g/mol |
IUPAC-Name |
2-(chloromethyl)oxirane;N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C5H14N2.C3H5ClO/c1-7(2)5-3-4-6;4-1-3-2-5-3/h3-6H2,1-2H3;3H,1-2H2 |
InChI-Schlüssel |
ZKIPPYCJDMPHGO-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCN.C1C(O1)CCl |
Verwandte CAS-Nummern |
27029-41-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


